molecular formula C14H10Cl2N2O4 B5809974 2,6-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide

2,6-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No.: B5809974
M. Wt: 341.1 g/mol
InChI Key: PYFMBSMPCUFNNU-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-(2-methoxy-5-nitrophenyl)benzamide is an organic compound with the molecular formula C14H10Cl2N2O4. It is a derivative of benzamide, characterized by the presence of two chlorine atoms, a methoxy group, and a nitro group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Scientific Research Applications

2,6-Dichloro-N-(2-methoxy-5-nitrophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide
  • 2,6-Dichloro-N-(2-methoxy-5-aminophenyl)benzamide
  • 2,6-Dichloro-N-(2-formyl-5-nitrophenyl)benzamide

Uniqueness

2,6-Dichloro-N-(2-methoxy-5-nitrophenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methoxy) groups allows for a diverse range of chemical transformations and interactions with biological targets .

Properties

IUPAC Name

2,6-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O4/c1-22-12-6-5-8(18(20)21)7-11(12)17-14(19)13-9(15)3-2-4-10(13)16/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFMBSMPCUFNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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